去甲酰头孢替呋 S-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

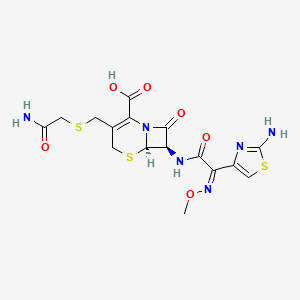

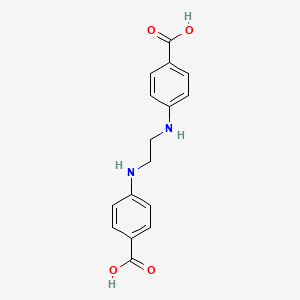

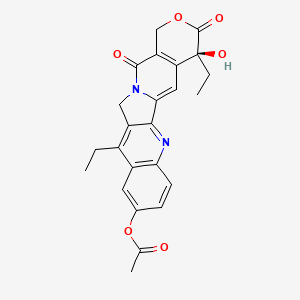

Desfuroyl Ceftiofur S-Acetamide is a metabolite related to Ceftiofur . It has the potential to be microbiologically active in swine muscle, kidney, liver, and fat . Its molecular formula is C16H18N6O6S3 and it has a molecular weight of 486.54 .

Synthesis Analysis

The synthesis of Desfuroyl Ceftiofur S-Acetamide involves the hydrolysis of the sample with dithioerythritol to produce desfuroylceftiofur, which is then derivatized by iodoacetamide .Molecular Structure Analysis

The molecular structure of Desfuroyl Ceftiofur S-Acetamide is represented by the formula C16H18N6O6S3 .Physical and Chemical Properties Analysis

Desfuroyl Ceftiofur S-Acetamide is an off-white low melting solid . More detailed physical and chemical properties are not provided in the search results.科学研究应用

检测和分析技术

- 一项研究强调了在欧盟内检测家禽中未经授权使用头孢替呋的必要性,重点是通过分析头孢替呋及其代谢物(包括 DFCA)来检测家禽组织中的残留物。该研究开发了一种具有成本效益的方法,通过分析头孢替呋母体化合物而不是将其转化为通常稳定用于分析的 DFCA,来表明潜在的标签外使用。分析框架中考虑了去甲酰头孢替呋半胱氨酸二硫化物 (DCCD) 和 DFCA,表明头孢替呋及其代谢物可以在家禽组织中检测到,从而为控制抗生素滥用提供了见解 (Heinrich 等,2013)。

- 对亚洲象中长效头孢替呋结晶游离酸制剂的药代动力学研究详细说明了血浆中 DFCA 的测量,提出了一种分析其浓度的方法,并表明该药物在较长时间内对某些病原体的疗效 (Adkesson 等,2012)。

药代动力学和代谢

- 一项专注于牛血浆中头孢替呋药代动力学的研究提出了一种通过将头孢替呋残留物转化为 DFCA 来分析头孢替呋残留物的方法,有助于理解头孢替呋在牛中的代谢及其治疗水平 (Jacobson 等,2006)。

- 另一项研究探讨了头孢替呋钠在马驹中的药代动力学,测量了体液中 DFCA 的浓度,以评估该药物对马细菌病原体的疗效,为给药建议和治疗应用提供了基础 (Meyer 等,2009)。

环境和安全考虑

- 一项关于来自养牛场的循环水中头孢替呋的降解动力学和机理的研究表明了头孢替呋的转化过程,包括 DFCA 的形成,阐明了抗生素残留物的环境归宿及其对耐药性的潜在影响 (Li 等,2011)。

作用机制

Target of Action

Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making Desfuroyl Ceftiofur S-Acetamide a bactericidal agent .

Biochemical Pathways

Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .

Pharmacokinetics

Desfuroyl Ceftiofur S-Acetamide exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of Desfuroyl Ceftiofur S-Acetamide was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.

Result of Action

The primary result of Desfuroyl Ceftiofur S-Acetamide’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .

Action Environment

The action of Desfuroyl Ceftiofur S-Acetamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.

生化分析

Biochemical Properties

Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative .

Cellular Effects

Desfuroyl Ceftiofur S-Acetamide has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Desfuroyl Ceftiofur S-Acetamide involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative . This process involves binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

The effects of Desfuroyl Ceftiofur S-Acetamide vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously

Metabolic Pathways

Desfuroyl Ceftiofur S-Acetamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Desfuroyl Ceftiofur S-Acetamide can be achieved through a multi-step process involving the modification of the Ceftiofur molecule.", "Starting Materials": [ "Ceftiofur Sodium", "S-Acetylthioacetic Acid", "Hydrogen Peroxide", "Sodium Hydroxide", "Methanol", "Acetic Anhydride", "Triethylamine", "Chloroform", "Hydrochloric Acid", "Sodium Carbonate", "Water" ], "Reaction": [ "Ceftiofur Sodium is reacted with S-Acetylthioacetic Acid in the presence of Hydrogen Peroxide and Sodium Hydroxide to form Ceftiofur S-Acetylthioacetate.", "Ceftiofur S-Acetylthioacetate is then treated with Methanol and Acetic Anhydride in the presence of Triethylamine to form Ceftiofur S-Acetamide.", "The resulting Ceftiofur S-Acetamide is then desfuroylated through a reaction with Chloroform and Hydrochloric Acid to form Desfuroyl Ceftiofur S-Acetamide.", "The final product is purified through a series of washes with Sodium Carbonate and Water." ] } | |

CAS 编号 |

120882-25-9 |

分子式 |

C16H18N6O6S3 |

分子量 |

486.6 g/mol |

IUPAC 名称 |

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |

InChI 键 |

PLZQZSMSRGAYQG-MVTUETPCSA-N |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

同义词 |

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)